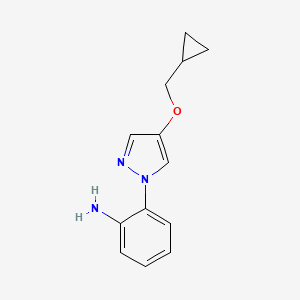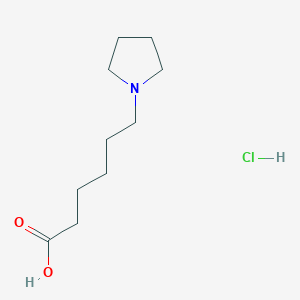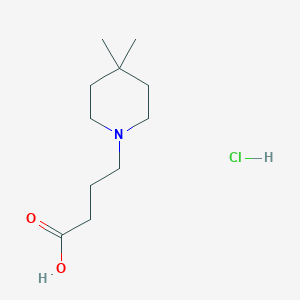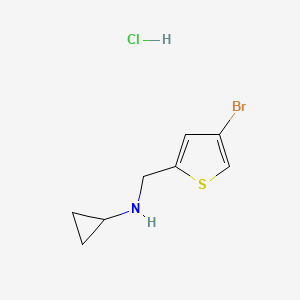
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .
Preparation Methods
The synthesis of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 2-methylbenzoic acid.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperidine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The aromatic ring and piperidine moiety can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include acids (e.g., HCl for deprotection), bases (e.g., NaOH for esterification), and oxidizing/reducing agents (e.g., KMnO4 for oxidation).
Scientific Research Applications
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: In biological research, PROTACs containing this compound are used to study protein function and regulation by selectively degrading target proteins.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in PROTACs involves the following steps:
Binding to Target Protein: The PROTAC molecule binds to the target protein through its ligand.
Recruitment of E3 Ligase: The linker region, which includes this compound, facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds used as linkers in PROTAC development:
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Another semi-flexible linker used in PROTACs.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker that impacts the 3D orientation of the degrader.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A similar compound with a different substitution pattern on the aromatic ring.
These compounds share similar structural features but differ in their flexibility and impact on the 3D orientation of PROTACs, highlighting the uniqueness of this compound in optimizing drug-like properties.
Properties
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIAOADULXQCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130483.png)
![4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester](/img/structure/B8130487.png)


